molecular formula C11H10BrNO2 B1444128 3-(4-bromophenyl)-5-Isoxazoleethanol CAS No. 1159979-39-1

3-(4-bromophenyl)-5-Isoxazoleethanol

Cat. No.: B1444128
CAS No.: 1159979-39-1
M. Wt: 268.11 g/mol
InChI Key: OKOLFLYTFJDVEJ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-Isoxazoleethanol is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-Isoxazoleethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromobenzaldoxime. This intermediate is then subjected to cyclization with an appropriate reagent, such as acetic anhydride, to form the isoxazole ring. The final step involves the reduction of the resulting isoxazole derivative to introduce the ethanol moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-Isoxazoleethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazolines.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(4-bromophenyl)-5-Isoxazolecarboxylic acid.

    Reduction: 3-(4-bromophenyl)-5-Isoxazolineethanol.

    Substitution: 3-(4-methoxyphenyl)-5-Isoxazoleethanol.

Scientific Research Applications

3-(4-Bromophenyl)-5-Isoxazoleethanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of liquid crystal polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-Isoxazoleethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the isoxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Similar structure but with a hydroxyphenyl group instead of an ethanol moiety.

    3-(4-Chlorophenyl)-5-Isoxazoleethanol: Similar structure but with a chlorine atom instead of a bromine atom.

    3-(4-Methoxyphenyl)-5-Isoxazoleethanol: Similar structure but with a methoxy group instead of a bromine atom.

Uniqueness

3-(4-Bromophenyl)-5-Isoxazoleethanol is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The combination of the isoxazole ring and the ethanol moiety also provides a versatile scaffold for further functionalization and application in diverse fields.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-1,2-oxazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-9-3-1-8(2-4-9)11-7-10(5-6-14)15-13-11/h1-4,7,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOLFLYTFJDVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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